5-Bromo-2-fluorotoluene is an organic compound with the molecular formula C₇H₆BrF and a molecular weight of 189.025 g/mol. It is characterized by the presence of both bromine and fluorine substituents on a toluene ring, specifically at the 5 and 2 positions, respectively. This compound is typically a colorless to pale yellow liquid with a density of approximately 1.5 g/cm³ and a boiling point of around 180.8 °C at 760 mmHg . Its chemical structure contributes to its reactivity and utility in various
5-Bromo-2-fluorotoluene can be synthesized through several methods:
5-Bromo-2-fluorotoluene has several applications in organic chemistry:
Interaction studies involving 5-Bromo-2-fluorotoluene focus primarily on its reactivity with other chemical species. Its ability to undergo nucleophilic substitution makes it an interesting candidate for studying reaction kinetics and mechanisms involving halogenated compounds. Additionally, its interactions with biological systems may provide insights into its potential pharmacological properties, although more targeted studies are needed to elucidate these interactions fully .
Several compounds share structural similarities with 5-Bromo-2-fluorotoluene. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Bromo-1-fluoro-2-methylbenzene | C₇H₆BrF | Similar halogenation pattern; different position |
2-Bromo-5-fluorotoluene | C₇H₆BrF | Isomeric form; different reactivity due to position |
3-Bromo-4-fluorotoluene | C₇H₆BrF | Another isomer; potential for different synthetic routes |
4-Fluoro-3-bromotoluene | C₇H₆BrF | Similar halogenation but different substitution pattern |
The uniqueness of 5-Bromo-2-fluorotoluene lies in its specific arrangement of bromine and fluorine atoms on the aromatic ring, which influences its chemical reactivity and potential applications in synthesis. Compared to its isomers, it may exhibit distinct properties that make it particularly useful in certain synthetic pathways or biological applications.
Irritant